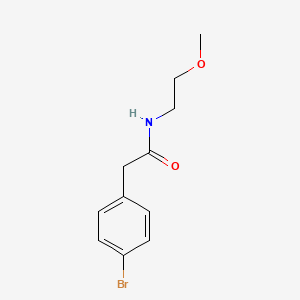
4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is also known as Praziquantel, which is an anthelmintic drug used to treat parasitic infections in humans and animals. However,
作用機序
The mechanism of action of 4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide involves its interaction with calcium ion channels in cells. The compound binds to the channel protein and alters its conformation, leading to a change in the calcium ion flux through the channel. This modulation of calcium ion channels can have a wide range of effects on cellular processes, depending on the specific channel subtype and the cell type.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide are dependent on the specific calcium ion channel subtype and the cell type being studied. For example, in smooth muscle cells, Praziquantel has been shown to induce relaxation by inhibiting calcium ion influx through L-type calcium channels. In neurons, the compound can modulate neurotransmitter release by regulating calcium ion flux through voltage-gated calcium channels.
実験室実験の利点と制限
The advantages of using 4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide in lab experiments include its high selectivity for calcium ion channels, its ability to modulate channel function in a reversible manner, and its well-established synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and handling.
将来の方向性
There are many potential future directions for research on 4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide. One area of interest is the development of more selective analogs of the compound that can target specific calcium ion channel subtypes. Another area of research is the investigation of the compound's effects on calcium ion channels in different cell types and tissues. Additionally, the use of Praziquantel as a tool to study calcium ion channel function in disease states, such as cancer or neurological disorders, is an area of active research.
合成法
The synthesis of 4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide involves the reaction of 4-chlorobenzoyl chloride with propylthiol in the presence of an organic base such as triethylamine. The resulting intermediate is then reacted with morpholine and oxidized using hydrogen peroxide to yield the final product. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
科学的研究の応用
4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a tool to study calcium ion channels in cells. Calcium ion channels play a crucial role in many physiological processes such as muscle contraction, neurotransmitter release, and gene expression. Praziquantel has been shown to selectively modulate these channels, making it a valuable tool for studying their function and regulation.
特性
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-4-yl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-2-3-12-4-6-13(7-5-12)14(16)15-8-10-19(17,18)11-9-15/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQILEUQWFJKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(5-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4929506.png)
![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)




![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)

![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)
![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)

![2-[(4-fluorobenzyl)thio]-N-(2-phenoxyethyl)benzamide](/img/structure/B4929582.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)